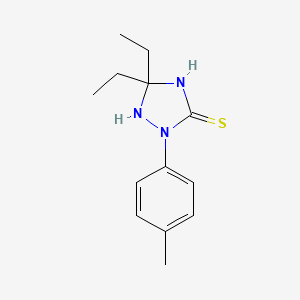

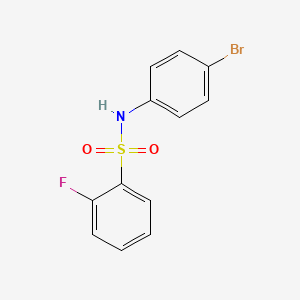

![molecular formula C16H13BrN4OS B5599023 4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)

4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, starting from basic triazole compounds to more complex structures. For example, a synthesis process might involve the preparation of a base triazole compound through condensation reactions, followed by various substitutions with halides and aldehydes to introduce different functional groups (Bekircan et al., 2008).

Molecular Structure Analysis

X-ray diffraction techniques and DFT calculations are commonly used to determine and analyze the molecular structure of triazole derivatives. These methods help in understanding the dihedral angles, molecular geometry, and intermolecular interactions within the compounds (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds are versatile in chemical reactions, capable of undergoing various functional group modifications including alkylation, aminomethylation, and cyanoethylation. These reactions are pivotal in adjusting the chemical properties of the compounds for specific applications (Kaldrikyan et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of triazole derivatives can be influenced by the nature and position of substituents on the triazole ring. These properties are essential for determining the compound's applicability in various fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

Triazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities. These activities are largely dependent on the structure and substituents of the triazole compounds. For instance, some triazole derivatives have shown potential in inhibiting cancer cell growth and other types of biological activity (Bekircan et al., 2008).

Scientific Research Applications

Synthesis and Anticancer Activity

Research indicates the synthesis of derivatives related to 4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and their evaluation for anticancer activity. Specifically, compounds have been synthesized and screened against a panel of cancer types, showing promising anticancer properties. This underscores the compound's potential in contributing to the development of new anticancer agents (Bekircan et al., 2008).

Corrosion Inhibition

Another application involves the corrosion inhibition capabilities of similar triazole derivatives. Studies demonstrate these compounds' effectiveness in protecting materials, such as mild steel, from corrosion in aggressive environments, offering insights into developing more durable and corrosion-resistant materials (Al-amiery et al., 2020).

Antimicrobial and Antibacterial Activities

Derivatives of this compound have been synthesized and assessed for antimicrobial and antibacterial activities, indicating their potential in creating new antimicrobial agents. These studies highlight the compound's utility in addressing various bacterial strains and the potential for developing novel antimicrobial therapies (Bektaş et al., 2010).

Photodynamic Therapy for Cancer Treatment

Research into zinc phthalocyanine derivatives substituted with Schiff base groups, including structures similar to the mentioned compound, shows high singlet oxygen quantum yield. This property is crucial for the effectiveness of photodynamic therapy (PDT) agents in cancer treatment, indicating the compound's relevance in developing new PDT agents with potential for treating cancer (Pişkin et al., 2020).

Antitumor Activity and Metal Complex Formation

Studies also explore the synthesis of azomethine derivatives of triazole and their complexation with metals like copper(I) and zinc(II). These complexes have been characterized and evaluated for antitumor activity, offering a pathway to developing metal-based drugs (Ghammamy & Sedaghat, 2013).

Mechanism of Action

Target of Action

Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system due to the presence of two carbon and three nitrogen atoms in their structure .

Biochemical Pathways

Triazole compounds are known to show a wide range of biological activities, implying that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities of triazole compounds, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

4-[(E)-(4-bromophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4OS/c1-22-14-8-4-12(5-9-14)15-19-20-16(23)21(15)18-10-11-2-6-13(17)7-3-11/h2-10H,1H3,(H,20,23)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSQADVHEYIGFJ-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

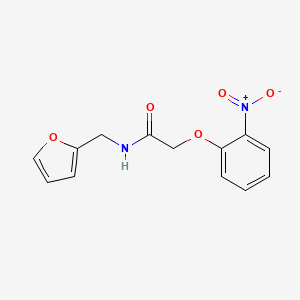

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)

![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)

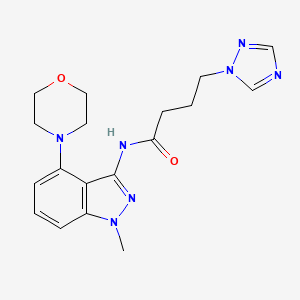

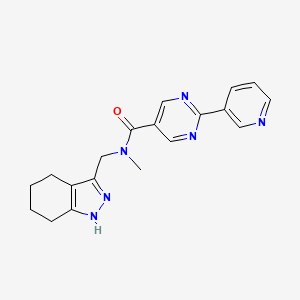

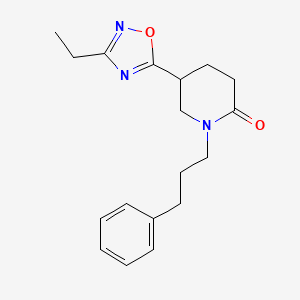

![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)